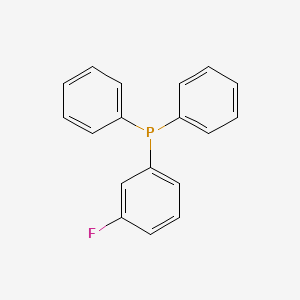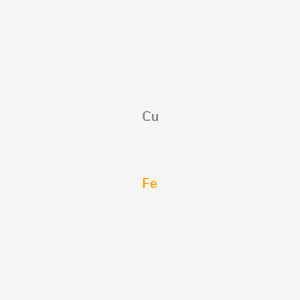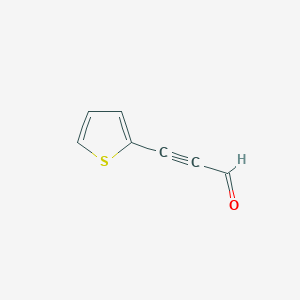
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate is an organic compound with the molecular formula C14H24O5. It is a diester derivative of propanedioic acid, featuring both diethyl and 3-oxobutyl groups. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate can be synthesized through a multi-step process involving the esterification of propanedioic acid derivatives. One common method involves the reaction of diethyl propanedioate with 3-oxobutyl bromide under basic conditions, typically using sodium ethoxide as a base. The reaction is carried out in an anhydrous ethanol solvent at reflux temperature to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding diols.
Substitution: Nucleophilic substitution reactions can replace the oxo group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under anhydrous conditions.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly in designing prodrugs and active pharmaceutical ingredients.
Industry: It serves as a precursor in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (3-oxobutyl)(propan-2-yl)propanedioate involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions influence various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler diester of propanedioic acid, lacking the 3-oxobutyl group.
Diethyl (2-oxobutyl)phosphonate: Contains a phosphonate group instead of the propanedioate moiety.
Diethyl (2-oxopropyl)phosphonate: Similar structure but with a different alkyl chain length.
Uniqueness
Diethyl (3-oxobutyl)(propan-2-yl)propanedioate is unique due to its combination of diethyl ester and 3-oxobutyl groups, which confer distinct reactivity and potential applications. Its structural complexity allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
13387-67-2 |
|---|---|
Molecular Formula |
C14H24O5 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
diethyl 2-(3-oxobutyl)-2-propan-2-ylpropanedioate |
InChI |
InChI=1S/C14H24O5/c1-6-18-12(16)14(10(3)4,9-8-11(5)15)13(17)19-7-2/h10H,6-9H2,1-5H3 |
InChI Key |
LXHZJZHFPZGDHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(=O)C)(C(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)

![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)


![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)


![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)




